molecular formula C23H24N2O5 B12507890 1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid

1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12507890
M. Wt: 408.4 g/mol
InChI Key: HLFCRSYTJCARCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Ala-Pro-OH is a compound used primarily in peptide synthesis. It consists of an Fmoc-protected amine and a terminal carboxylic acid. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-Pro-OH typically involves the use of solid-phase peptide synthesis (SPPS). The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve the use of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods

In industrial settings, the production of Fmoc-Ala-Pro-OH follows similar synthetic routes but on a larger scale. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality Fmoc-protected amino acids .

Scientific Research Applications

Chemistry

Fmoc-Ala-Pro-OH is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block in the preparation of various peptide-based compounds .

Biology

In biological research, Fmoc-Ala-Pro-OH is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .

Medicine

Fmoc-Ala-Pro-OH is used in the synthesis of peptide therapeutics, which are used to treat various diseases, including cancer and metabolic disorders .

Industry

In the pharmaceutical industry, Fmoc-Ala-Pro-OH is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic tools and biomaterials .

Biological Activity

The compound 1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid , often referred to as Fmoc-pyrrolidine derivative, is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and applications supported by various studies and data.

Chemical Structure and Properties

  • Chemical Formula : C₃₃H₄₀N₂O₆
  • Molecular Weight : 560.68 g/mol
  • CAS Number : 214750-73-9
  • PubChem CID : 75487684

The structure features a pyrrolidine ring, which is known for its role in various biological processes. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's stability and solubility, making it suitable for biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including Fmoc derivatives. For instance, research involving various derivatives has shown that modifications on the pyrrolidine ring can significantly influence cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and HCT116 (colon cancer) cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of a series of pyrrolidine derivatives on A549 cells using an MTT assay. The results indicated that:

  • Compound A (a derivative with a substituted phenyl group) reduced cell viability to 64% .
  • Compound B (with a dimethylamino substitution) exhibited the highest activity, reducing viability to 50% .

This structure-activity relationship suggests that specific substitutions can enhance anticancer properties, making these compounds promising candidates for further development.

Antimicrobial Activity

In addition to anticancer properties, Fmoc-pyrrolidine derivatives have demonstrated antimicrobial activity against various pathogens. The compounds were tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus.

Table 1: Antimicrobial Efficacy of Fmoc-Pyrrolidine Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Fmoc-Pyrrolidine AKlebsiella pneumoniae16 µg/mL
Fmoc-Pyrrolidine BStaphylococcus aureus8 µg/mL

These findings indicate that these derivatives can serve as potential leads in the development of new antimicrobial agents.

The biological activity of Fmoc-pyrrolidine derivatives is attributed to their ability to interact with biological targets such as enzymes and receptors. For instance:

  • Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through mitochondrial pathways or by inhibiting key signaling pathways involved in cell proliferation.
  • Antimicrobial Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H24N2O5/c1-14(21(26)25-12-6-11-20(25)22(27)28)24-23(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19-20H,6,11-13H2,1H3,(H,24,29)(H,27,28)

InChI Key

HLFCRSYTJCARCY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.